molecular formula C17H19NO6S B4301045 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID

3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4301045
M. Wt: 365.4 g/mol
InChI Key: OPIFPULRTVAYOK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid is an organic compound that features both aromatic and sulfonamide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the aromatic core: Starting with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to introduce the propanoic acid moiety.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aromatic ring.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide groups are often used as ligands in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: Study of its effects on enzyme activity or cellular processes.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action for 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID would depend on its specific biological or chemical activity. Generally, compounds with sulfonamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups might also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-3-aminopropanoic acid: Lacks the sulfonamide group but shares the aromatic core.

    3-(3,4-Dimethoxyphenyl)-3-(methylsulfonyl)amino]propanoic acid: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

The presence of both methoxy and sulfonamide groups in 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID might confer unique properties, such as specific binding interactions or reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonamido)-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-23-15-9-8-12(10-16(15)24-2)14(11-17(19)20)18-25(21,22)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFPULRTVAYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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